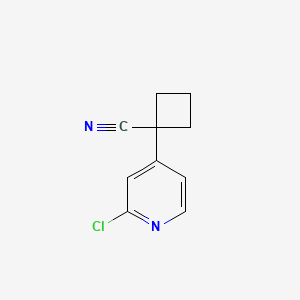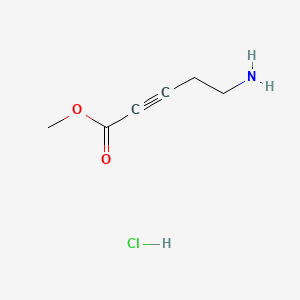
Methyl 5-aminopent-2-ynoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-aminopent-2-ynoate hydrochloride is a chemical compound primarily used as a reagent and intermediate in organic synthesis. It is often employed in the synthesis of other organic compounds containing amino, carboxyl, or alkyne groups .
Vorbereitungsmethoden
Methyl 5-aminopent-2-ynoate hydrochloride is typically synthesized by reacting 5-aminopent-2-ynoic acid ester with hydrochloric acid . The reaction conditions generally involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Methyl 5-aminopent-2-ynoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-aminopent-2-ynoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which methyl 5-aminopent-2-ynoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-aminopent-2-ynoate hydrochloride can be compared with other similar compounds such as:
Methyl 5-aminopent-2-ynoate: The non-hydrochloride form of the compound.
5-aminopent-2-ynoic acid: The acid form of the compound.
Methyl 5-aminopent-2-ynoate sulfate: A sulfate derivative of the compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, which can be advantageous in certain synthetic applications .
Eigenschaften
Molekularformel |
C6H10ClNO2 |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
methyl 5-aminopent-2-ynoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)4-2-3-5-7;/h3,5,7H2,1H3;1H |
InChI-Schlüssel |
YNBDHUMPYDGMDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


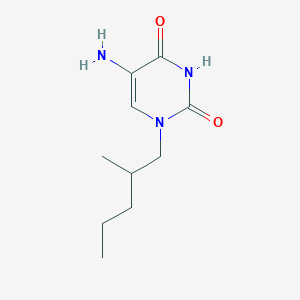
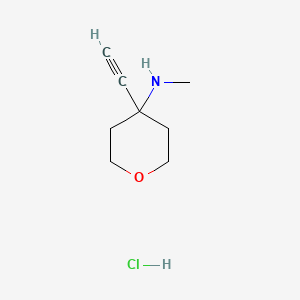

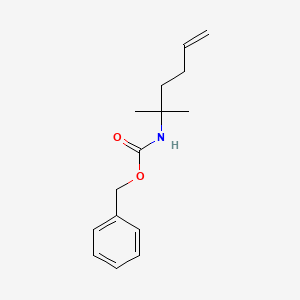
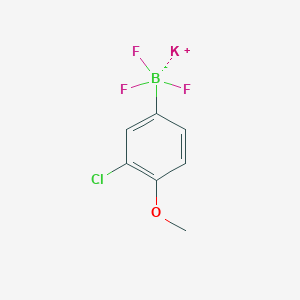
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
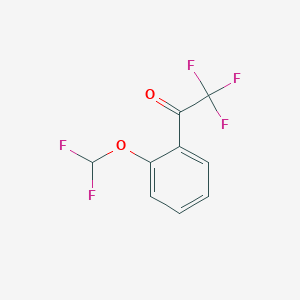
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
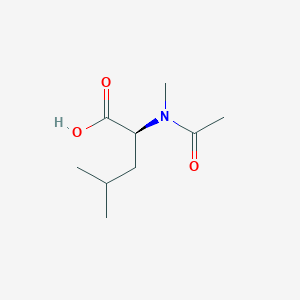
amine](/img/structure/B15300500.png)
